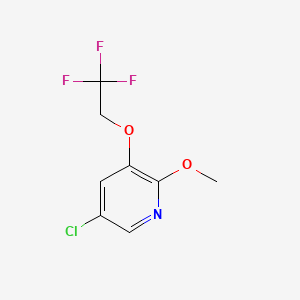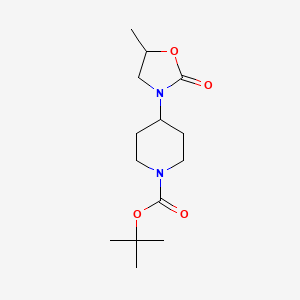
POL-RFAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
POL-RFAMIDE is a neuropeptide that contains the C-terminal sequence Arg-Phe-NH2 (RFamide). This compound is found throughout the animal kingdom, particularly in evolutionarily ancient nervous systems such as those of cnidarians. This compound is known for its role in neurotransmission, where it acts as a signaling molecule in the nervous system, regulating various physiological processes and animal behaviors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
POL-RFAMIDE can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis begins with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, which is optimized for high yield and purity. The process includes automated peptide synthesizers, which allow for precise control over the reaction conditions and efficient production of the peptide. The final product is purified using high-performance liquid chromatography (HPLC) to ensure its quality and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
POL-RFAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction typically occurs under mild conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction usually takes place under controlled conditions to prevent over-reduction.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield oxidized peptides, while reduction may produce reduced peptides. Substitution reactions can lead to the formation of various substituted peptides with different functional groups .
Applications De Recherche Scientifique
POL-RFAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying peptide synthesis and chemical reactions involving peptides.
Mécanisme D'action
POL-RFAMIDE exerts its effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells. This binding triggers a cascade of intracellular signaling events, leading to various physiological responses. The molecular targets of this compound include motoneurons, where it has a direct action, causing transient inhibition followed by prolonged excitation . The pathways involved in its mechanism of action include the activation of second messenger systems, such as cyclic adenosine monophosphate (cAMP) and inositol trisphosphate (IP3), which mediate the downstream effects of the peptide .
Comparaison Avec Des Composés Similaires
POL-RFAMIDE is part of a larger family of RFamide peptides, which share the common C-terminal sequence Arg-Phe-NH2. Similar compounds include:
Gonadotropin-inhibitory hormone (GnIH): Inhibits the release of gonadotropins and regulates reproductive functions.
Neuropeptide FF (NPFF): Modulates pain perception and opioid receptor activity.
Pyroglutamylated RFamide peptide (QRFP): Involved in the regulation of feeding behavior and energy homeostasis.
Prolactin-releasing peptide (PrRP): Stimulates the release of prolactin and regulates stress responses.
Kisspeptin: Plays a crucial role in the regulation of puberty and reproductive functions
This compound is unique in its specific sequence and its role in the nervous system of cnidarians, where it acts as a neurotransmitter or neuromodulator at neuromuscular junctions .
Propriétés
Numéro CAS |
119116-89-1 |
|---|---|
Formule moléculaire |
C36H57N11O8 |
Poids moléculaire |
771.921 |
Nom IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C36H57N11O8/c1-20(2)15-26(46-35(55)27(16-21(3)4)47-34(54)24-12-13-28(48)43-24)32(52)42-18-29(49)41-19-30(50)44-23(11-8-14-40-36(38)39)33(53)45-25(31(37)51)17-22-9-6-5-7-10-22/h5-7,9-10,20-21,23-27H,8,11-19H2,1-4H3,(H2,37,51)(H,41,49)(H,42,52)(H,43,48)(H,44,50)(H,45,53)(H,46,55)(H,47,54)(H4,38,39,40)/t23-,24-,25-,26-,27-/m0/s1 |
Clé InChI |
GIFJMXFPCQODBR-IRGGMKSGSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C2CCC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















